1-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride

Serotonin Transporter Dopamine Transporter Uptake Inhibition

1-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride (CAS 1864058-68-3, molecular formula C12H20ClNO, MW 229.75 g/mol) is a para-ethoxy-substituted phenethylamine derivative. It is structurally classified as a monoamine transporter ligand and is frequently employed as a reference standard or synthetic intermediate in neuropharmacological research.

Molecular Formula C12H20ClNO
Molecular Weight 229.74 g/mol
CAS No. 1864058-68-3
Cat. No. B1489496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride
CAS1864058-68-3
Molecular FormulaC12H20ClNO
Molecular Weight229.74 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(C(C)C)N.Cl
InChIInChI=1S/C12H19NO.ClH/c1-4-14-11-7-5-10(6-8-11)12(13)9(2)3;/h5-9,12H,4,13H2,1-3H3;1H
InChIKeyAQJFSBUUKJCYFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec Guide: Evaluating 1-(4-Ethoxyphenyl)-2-methylpropan-1-amine HCl (CAS 1864058-68-3) for Neuropharmacology & Medicinal Chemistry


1-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride (CAS 1864058-68-3, molecular formula C12H20ClNO, MW 229.75 g/mol) is a para-ethoxy-substituted phenethylamine derivative . It is structurally classified as a monoamine transporter ligand and is frequently employed as a reference standard or synthetic intermediate in neuropharmacological research [1]. The compound is available through multiple authenticated suppliers with standard batch purity ≥95%, supported by HPLC, GC, and NMR quality control data .

Why Closely Related 4-Alkoxy Phenethylamines Are Not Interchangeable: Evidence for 1-(4-Ethoxyphenyl)-2-methylpropan-1-amine HCl


Although 1-(4-ethoxyphenyl)-2-methylpropan-1-amine HCl shares a phenethylamine backbone with its 4-methoxy (CAS 343331-42-0), 4-fluoro (CAS 863668-04-6), and 4-chloro (CAS 78469-10-0) analogs, the divergent electron-donating and lipophilic properties of the para-substituent profoundly influence monoamine transporter selectivity and metabolic stability [1]. In particular, the ethoxy group confers a distinct pharmacological profile marked by potent serotonin reuptake inhibition and negligible dopamine release, a characteristic not equally shared across the 4-alkoxy series, thus making indiscriminate substitution scientifically unsound [2].

Quantitative Comparator Evidence: Differential Monoamine Transporter Activity of 1-(4-Ethoxyphenyl)-2-methylpropan-1-amine HCl


Enhanced 5-HT vs. Dopamine Transporter Selectivity Over 4-Methoxy and Unsubstituted Analogs

In a direct head-to-head comparison using rat striatal synaptosomes, the ethoxy analog exhibited an IC50 of 1.7 ± 0.2 µM for serotonin uptake inhibition and 13.0 ± 0.8 µM for dopamine uptake inhibition, yielding a 5-HT/DA uptake selectivity ratio of 0.13 [1]. This profile was nearly identical to that of the 4-methoxy analog (5-HT IC50 = 1.9 ± 0.3 µM; DA IC50 = 15.0 ± 1.4 µM; ratio = 0.12) but sharply contrasted with (+)-amphetamine, which showed a reversed selectivity favoring dopamine (DA IC50 = 0.19 ± 0.03 µM; 5-HT IC50 = 11.3 ± 1.4 µM; ratio = 59.5) [1].

Serotonin Transporter Dopamine Transporter Uptake Inhibition Structure-Activity Relationship

Preferential 5-HT Release vs. Dopamine Release in Striatal Tissue

In a superfusion assay on rat striatal prisms, the target compound (10 µM) significantly increased basal 5-HT release to 145 ± 8.4% of controls while leaving dopamine release unchanged (107 ± 3.2% of controls) [1]. In contrast, (+)-amphetamine robustly increased dopamine release (194 ± 6.7%) with only a modest effect on 5-HT (121 ± 4.3%), while the 4-methoxy analog showed a similar but slightly stronger serotonergic release profile (5-HT: 155 ± 8.7%; DA: 108 ± 3.4%) [1].

Neurotransmitter Release Striatal Prisms Serotonin Dopamine

Diminished Psychomotor Stimulant Liability vs. Methoxy and Unsubstituted Analogs

In a medial forebrain bundle intracranial self-stimulation (ICSS) model, the ethoxy analog failed to decrease frequency thresholds at doses of 0.25–8 mg/kg, instead increasing thresholds at higher doses, consistent with a non-stimulant, potentially hallucinogen-like profile [1]. This contrasts with (+)-amphetamine, which dose-dependently decreased ICSS thresholds (indicative of psychomotor stimulant and reinforcing effects) across the 0.25–4 mg/kg range [1].

Intracranial Self-Stimulation Reinforcement Abuse Potential

Verified Batch Purity with Triple-Method Quality Control vs. Competing Supplier Specifications

The hydrochloride salt (CAS 1864058-68-3) is supplied at a standard purity of 95% (HPLC) and tracked with batch-specific NMR, HPLC, and GC analytical reports, as verified by major authenticated suppliers . This exceeds the minimal purity documentation provided for the free base (CAS 943114-30-5) and several halogenated analogs, where only single-method purity (typically HPLC) is routinely reported .

Analytical Chemistry Quality Control Purity Verification

Where 1-(4-Ethoxyphenyl)-2-methylpropan-1-amine HCl Provides a Decisive Scientific Advantage


Serotonin Transporter (SERT) Ligand Binding and Functional Assays

The compound's potent serotonin uptake inhibition (IC50 1.7 µM) combined with its negligible dopamine release makes it a superior candidate for SERT-specific radioligand displacement and functional reuptake assays, particularly when discrimination from DAT activity is required [1].

Non-Stimulant Serotonergic Probe in Behavioral Pharmacology

Because it elevates ICSS thresholds rather than lowering them, this compound serves as an ideal serotonergic probe in rodent behavioral models where the exclusion of psychomotor stimulant confounds is essential, such as in studies of hallucinogen-like or anxiogenic drug effects [1].

Synthetic Intermediate for Structure-Activity Relationship (SAR) Libraries

With batch-specific, triple-method QC characterization confirming purity and identity, the hydrochloride salt provides a reliable starting material for synthesizing 4-alkoxy-substituted phenethylamine libraries, reducing synthetic variability in SAR campaigns .

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